molecular formula C9H10O3 B1599683 3-(1-hydroxyethyl)benzoic Acid CAS No. 283608-37-7

3-(1-hydroxyethyl)benzoic Acid

Cat. No.: B1599683
CAS No.: 283608-37-7
M. Wt: 166.17 g/mol
InChI Key: YKTWYBWPBDPIQI-UHFFFAOYSA-N
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Description

3-(1-hydroxyethyl)benzoic acid is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.18 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxylic acid group and a hydroxyethyl group . The InChI code for this compound is 1S/C9H10O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3,(H,11,12) .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 166.18 .

Scientific Research Applications

Antibacterial Activity

3-Hydroxy benzoic acid derivatives, including 3-(1-hydroxyethyl)benzoic acid, have shown significant potential in antibacterial applications. A study by Satpute, Gangan, and Shastri (2018) reported the synthesis of a novel hybrid derivative of 3-hydroxy benzoic acid, which was tested for its antibacterial properties. The study indicates that these derivatives can be useful in developing new chemotherapeutic agents, highlighting their potential in medical applications (Satpute, Gangan, & Shastri, 2018).

Biosynthesis in Natural Products

3-Hydroxy benzoic acid is a precursor in the biosynthesis of a wide range of natural products. Kang, Shen, and Bai (2012) discussed its role in the formation of various compounds such as ansamycins and mitomycins. This underlines its importance in the biosynthesis pathways of several natural products, contributing to a broad spectrum of applications in pharmacology and biochemistry (Kang, Shen, & Bai, 2012).

Chemical Synthesis and Industrial Applications

In the realm of chemical synthesis, 3-hydroxy benzoic acid derivatives play a significant role. Taktak et al. (2005) achieved the hydroxylation of benzoic acid to salicylic acid using an iron-assisted process. This method indicates the chemical versatility of these compounds and their potential in industrial chemical processes (Taktak et al., 2005).

Material Science and Engineering

In material science, benzoic acid derivatives are utilized for the creation of complex structures and polymers. For instance, Kishikawa, Hirai, and Kohmoto (2008) synthesized a polymerizable benzoic acid derivative which exhibited liquid crystal properties, demonstrating its application in advanced material engineering (Kishikawa, Hirai, & Kohmoto, 2008).

Benzoic Acid Biosynthesis in Plants and Bacteria

Understanding the biosynthesis of benzoic acid in plants and bacteria can offer insights into its role in various biological processes. Hertweck et al. (2001) explored the mechanism of benzoic acid biosynthesis, indicating its presence in numerous natural products and highlighting its biological significance (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Safety and Hazards

3-(1-hydroxyethyl)benzoic acid has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

3-(1-hydroxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTWYBWPBDPIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468645
Record name 3-(1-Hydroxy-ethyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283608-37-7
Record name 3-(1-Hydroxy-ethyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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